molecular formula C9H10O2 B1320279 1,3-Dihydro-2-benzofuran-5-ylmethanol CAS No. 89424-84-0

1,3-Dihydro-2-benzofuran-5-ylmethanol

Cat. No. B1320279
CAS RN: 89424-84-0
M. Wt: 150.17 g/mol
InChI Key: VPKXUXMJVPZFBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1,3-Dihydro-2-benzofuran-5-ylmethanol” is C9H10O2 . The molecular weight is 150.18 . The InChI code is 1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 .


Physical And Chemical Properties Analysis

The melting point of “1,3-Dihydro-2-benzofuran-5-ylmethanol” is between 70-71 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

1,3-Dihydro-2-benzofuran-5-ylmethanol and its derivatives are used in the synthesis of various biological agents. For example, derivatives have been synthesized as antimicrobial and analgesic agents. In one study, a series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives were developed from 1-(1-benzofuran-2-yl)-2-bromoethanone, showing potential in antimicrobial and analgesic activities (Bhovi K. Venkatesh et al., 2010).

Anticancer, Anti-HIV, and Antimicrobial Potential

Novel series of benzofuran derivatives, including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides, have been evaluated for their anti-HIV, anticancer, antibacterial, and antifungal properties. Some of these compounds showed moderate anti-HIV activity and mild antifungal activity, although no significant anticancer activity was observed (S. Rida et al., 2006).

Natural Product Derivatives and Their Biological Activity

Natural product derivatives, such as those isolated from Styrax macranthus seeds, include 2-aryl benzofuran derivatives. These compounds have been studied for their potential biological activities, emphasizing the versatility of benzofuran compounds in natural product chemistry (Yinggang Luo et al., 2007).

Applications in Material Science

In material science, benzofuran derivatives, including 1,3-dihydro-2-benzofuran-5-ylmethanol, are explored for their potential in various applications. For instance, studies on the synthesis and transition temperatures of certain benzofuran derivatives assess their mesogenic properties, which are relevant in the development of liquid crystal materials (M. R. Friedman et al., 2001).

Antimicrobial and Antioxidant Applications

Benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, for example, exhibited significant antimicrobial and antioxidant activities in various tests (J. Rangaswamy et al., 2017).

Safety And Hazards

The safety information available indicates that “1,3-Dihydro-2-benzofuran-5-ylmethanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXUXMJVPZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600196
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2-benzofuran-5-ylmethanol

CAS RN

89424-84-0
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dihydro-2-benzofuran-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a round bottom flask with reflux condenser were placed 1.0 g of 3-Prop-2-ynyloxy-propyne and 2.08 g of propargylic alcohol in 10 ml ethanol, followed by the addition of 9.8 mg of tris(triphenylphosphine)rhodium chloride (Wilkinson catalyst) at room temperature. The reaction was heated up to 70° C., while the reaction colour turned yellow rapidly. After 1 day stirring at r.t., TLC analysis showed complete conversion of the starting material. The solvent was evaporated, diluted with DCM and extracted with H2O, dried over MgSO4. The brown mixture was purified by flash chromatography using 8/2 cyclohexane/AcOEt as mobile phase affording (1,3-Dihydro-isobenzofuran-5-yl)-methanol as a colourless pure solid (0.92 g, 60%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9.8 mg
Type
catalyst
Reaction Step Four

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